A Comprehensive Technical Guide to 2,2,2-Trifluoroethyl Acetate: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 2,2,2-Trifluoroethyl Acetate: Properties, Synthesis, and Applications
Abstract
2,2,2-Trifluoroethyl acetate (TFEAc), a fluorinated ester with the chemical formula C₄H₅F₃O₂, is a compound of increasing significance in advanced chemical research and industrial applications.[1] Its unique physicochemical properties, imparted by the highly electronegative trifluoromethyl group, distinguish it from its non-fluorinated analogue, ethyl acetate. This guide provides an in-depth analysis of the core physical properties of TFEAc, its synthesis and reactivity, key applications, and essential safety protocols. The content herein is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this versatile compound.
Molecular Identity and Structure
Understanding the fundamental structure of 2,2,2-Trifluoroethyl acetate is key to appreciating its chemical behavior. The molecule consists of an acetyl group bonded to a 2,2,2-trifluoroethoxy group. The strong electron-withdrawing nature of the three fluorine atoms significantly influences the electron density across the ester linkage, impacting its reactivity and stability.
Key Identifiers:
-
IUPAC Name: 2,2,2-trifluoroethyl acetate[2]
-
Common Synonyms: Acetic acid 2,2,2-trifluoroethyl ester, 2,2,2-Trifluoroethyl ethanoate[5][7]
Caption: Molecular structure of 2,2,2-Trifluoroethyl acetate.
Physicochemical Properties
The physical properties of TFEAc are crucial for its application as a solvent, reagent, and component in formulations. The data presented below has been compiled from various authoritative sources.
| Property | Value | Source(s) |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 78 °C | [3][5][8][9] |
| Density | 1.258 g/cm³ | [5][8] |
| Refractive Index (n20/D) | 1.3202 | [8][9] |
| Flash Point | 11 °C | [3][5][9] |
| Water Solubility | 16 g/L (at 25 °C) | [8] |
| Topological Polar Surface Area | 26.3 Ų | [2][5] |
Synthesis and Reactivity
Synthesis Pathways
The primary route for synthesizing 2,2,2-Trifluoroethyl acetate is through the esterification of 2,2,2-trifluoroethanol. This typically involves a nucleophilic acyl substitution reaction.[3]
Common Methods:
-
Reaction with Acylating Agents: The most direct method involves reacting 2,2,2-trifluoroethanol (CF₃CH₂OH) with a strong acylating agent such as acetyl chloride or acetic anhydride.[3] The nucleophilic oxygen of the alcohol attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., HCl or acetic acid) to yield the final ester.[3]
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Hypervalent Iodine Reagents: More advanced methods utilize reagents like phenyl(2,2,2-trifluoroethyl)iodonium triflate to facilitate the esterification of carboxylic acids under mild, room-temperature conditions, which is particularly useful for complex or sensitive substrates.[10]
Caption: General workflow for synthesis via nucleophilic acyl substitution.
Chemical Reactivity
The trifluoromethyl group is a key determinant of TFEAc's reactivity. It enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated esters. However, the C-F bonds themselves are exceptionally strong, lending the trifluoroethyl moiety significant chemical stability.[3]
Key reaction types include:
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Transesterification: The exchange of the alkoxy group with another alcohol, a fundamental reaction in ester chemistry.[3]
-
Radical Precursor: Under photoredox or copper-catalyzed conditions, TFEAc can serve as a precursor to generate the trifluoroethyl radical (•CH₂CF₃), a valuable intermediate for introducing the trifluoroethyl group into various organic molecules.[3]
Field-Proven Applications
The unique properties of TFEAc have led to its adoption in several high-technology fields, most notably in energy storage and specialized organic synthesis.
-
Advanced Battery Electrolytes: TFEAc is a critical electrolyte additive or co-solvent in the development of next-generation lithium metal batteries.[3] Its lower Lowest Unoccupied Molecular Orbital (LUMO) energy level allows it to be preferentially reduced at the anode surface.[3] This process forms a stable, lithium fluoride (LiF)-rich solid electrolyte interphase (SEI).[3] This robust SEI layer is instrumental in suppressing the growth of lithium dendrites, minimizing electrolyte decomposition, and ultimately enhancing the safety and cycling performance of the battery.[3]
-
Specialty Solvent: Due to its fluorinated nature, TFEAc is considered a solvent with low solvation power.[11] This characteristic can be exploited in reactions where minimal solvent-reactant interaction is desired to influence reaction pathways or ion-pairing behavior.[11]
-
Fluorinated Building Block: In medicinal and agricultural chemistry, the incorporation of fluorine atoms into a molecule can dramatically alter its biological properties, often enhancing metabolic stability and bioavailability. TFEAc serves as a valuable reagent for introducing the trifluoroethoxy group into complex molecules.[12]
Safety, Handling, and Storage
As with any chemical reagent, adherence to strict safety protocols is paramount when working with 2,2,2-Trifluoroethyl acetate.
-
GHS Hazard Classification: TFEAc is classified as a highly flammable liquid and vapor (H225).[2][5] It may also cause skin and eye irritation.[2][13] The GHS signal word is "Danger".[2]
-
Handling Precautions:
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[14]
-
Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, flame-resistant gloves, and a lab coat.[14]
-
Keep away from all sources of ignition, such as heat, sparks, and open flames.[15]
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[14][15]
-
-
Storage:
Experimental Protocol: Synthesis of 2,2,2-Trifluoroethyl Acetate
This protocol describes a standard laboratory procedure for the synthesis of TFEAc from 2,2,2-trifluoroethanol and acetic anhydride.
Objective: To synthesize 2,2,2-Trifluoroethyl acetate via esterification.
Materials:
-
2,2,2-Trifluoroethanol (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Pyridine (catalytic amount)
-
Anhydrous Dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Dissolve 2,2,2-trifluoroethanol (1.0 eq) and a catalytic amount of pyridine in anhydrous DCM.
-
Reaction Initiation: Cool the flask in an ice bath (0 °C). Add acetic anhydride (1.2 eq) dropwise via the dropping funnel over 30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by fractional distillation to yield pure 2,2,2-Trifluoroethyl acetate.
Conclusion
2,2,2-Trifluoroethyl acetate is a fluorinated ester with a compelling profile of physical properties and chemical reactivity. Its role as a key component in advanced lithium-ion battery electrolytes highlights its importance in modern technology. Furthermore, its utility as a solvent and a synthetic building block ensures its continued relevance in academic and industrial research. A thorough understanding of its properties, synthesis, and handling is essential for any scientist or researcher looking to leverage its unique characteristics for innovation.
References
-
PubChem, National Institutes of Health. Ethyl trifluoroacetate. [Link]
-
Taylor & Francis Online. A facile 2,2,2-trifluoroethyl fatty acid ester synthesis with phenyl(2,2,2-trifluoroethyl)iodonium triflate at room temperature. [Link]
-
Palica Chem. 2,2,2-Trifluoroethyl Acetate (CAS 406-95-1) | Li-ion Battery Grade. [Link]
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PubChem, National Institutes of Health. 2,2,2-Trifluoroethyl Acetate. [Link]
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ACS Publications. 2,2,2-Trifluoroethyl Acetate as an Electrolyte Solvent for Lithium-Ion Batteries: Effect of Weak Solvation on Electrochemical and Structural Characteristics. [Link]
- Google Patents.
-
NIST WebBook. Acetic acid, trifluoro-, 2,2,2-trifluoroethyl ester. [Link]
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Wikipedia. Ethyl trifluoroacetate. [Link]
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Oakwood Chemical. 2,2,2-Trifluoroethyl acetate. [Link]
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Wikipedia. 2,2,2-Trifluoroethanol. [Link]
- Google Patents.
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